molecular formula C6H3BrClN3 B14861037 7-Bromo-5-chloro-3H-imidazo[4,5-B]pyridine CAS No. 1260672-55-6

7-Bromo-5-chloro-3H-imidazo[4,5-B]pyridine

Cat. No.: B14861037
CAS No.: 1260672-55-6
M. Wt: 232.46 g/mol
InChI Key: FJIIDSKKIYCOIF-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-3H-imidazo[4,5-B]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-B]pyridine family. This compound is characterized by the presence of bromine and chlorine substituents on the imidazo[4,5-B]pyridine core. It is a solid substance that is often used as an intermediate in organic synthesis and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-chloro-3H-imidazo[4,5-B]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-B]pyridine. This intermediate is then subjected to a series of halogenation reactions under phase transfer catalysis conditions to introduce the chlorine substituent . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) and tetrabutylammonium bromide (t-BAB) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-chloro-3H-imidazo[4,5-B]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted imidazo[4,5-B]pyridine derivative .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Bromo-5-chloro-3H-imidazo[4,5-B]pyridine include:

Uniqueness

What sets this compound apart from its similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

CAS No.

1260672-55-6

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

7-bromo-5-chloro-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C6H3BrClN3/c7-3-1-4(8)11-6-5(3)9-2-10-6/h1-2H,(H,9,10,11)

InChI Key

FJIIDSKKIYCOIF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N=CN2)N=C1Cl)Br

Origin of Product

United States

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